molecular formula C5H11NO B1592025 (1S,3R)-3-Aminocyclopentanol CAS No. 1036260-18-0

(1S,3R)-3-Aminocyclopentanol

Cat. No.: B1592025
CAS No.: 1036260-18-0
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-UHNVWZDZSA-N
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Description

(1S,3R)-3-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research It is characterized by its unique stereochemistry, where the amino group is attached to the third carbon of a cyclopentane ring, and the hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Aminocyclopentanol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired enantiomerically pure compound . The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and lithium hydroxide for hydrolysis.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The scalability of the process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Aminocyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions include cyclopentanone, cyclopentane carboxylic acid, and various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3R)-3-Aminocyclopentanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Aminocyclopentanol involves its interaction with specific molecular targets. For instance, it can modulate synaptic transmission by affecting metabotropic glutamate receptors, leading to changes in neuronal excitability . The compound’s effects are mediated through the activation of GTP-binding proteins and subsequent intracellular signaling pathways.

Comparison with Similar Compounds

  • (1S,3S)-3-Aminocyclopentanol
  • (1R,3R)-3-Aminocyclopentanol
  • (1R,3S)-3-Aminocyclopentanol

Comparison: (1S,3R)-3-Aminocyclopentanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers, it exhibits different reactivity and interaction with biological targets. This uniqueness makes it a valuable compound in stereoselective synthesis and pharmaceutical research.

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609062
Record name (1S,3R)-3-Aminocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036260-18-0
Record name (1S,3R)-3-Aminocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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